Cas no 78440-89-8 (2-hydroxy-6-methylpyridine-3-carbaldehyde)
2-hydroxy-6-methylpyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1,2-dihydro-6-methyl-2-oxo-3-Pyridinecarboxaldehyde
- 6-methyl-2-oxo-1H-pyridine-3-carbaldehyde
- 2-HYDROXY-6-METHYLNICOTINALDEHYDE
- 2-hydroxy-6-methylpyridine-3-carbaldehyde
- 2-HYDROXY-6-METHYL-PYRIDINE-3-CARBALDEHYDE
- 3-FORMYL-2-HYDROXY-6-METHYL-PYRIDINE
- AB42321
- AG-C-21652
- CTK6B7472
- KB-230918
- 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- SCHEMBL3863174
- EN300-2975442
- ZB1165
- 78440-89-8
- AKOS006284875
- 6-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbaldehyde
- DGRLFJFWFJNPDX-UHFFFAOYSA-N
- 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbaldehyde
- CS-0365267
- HS-6468
-
- MDL: MFCD07774136
- Inchi: 1S/C7H7NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-4H,1H3,(H,8,10)
- InChI Key: DGRLFJFWFJNPDX-UHFFFAOYSA-N
- SMILES: O=C1C(C=O)=CC=C(C)N1
Computed Properties
- Exact Mass: 137.047678466g/mol
- Monoisotopic Mass: 137.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 46.2Ų
2-hydroxy-6-methylpyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000686-250mg |
2-Hydroxy-6-methylnicotinaldehyde |
78440-89-8 | 97% | 250mg |
$707.20 | 2023-09-01 | |
| Alichem | A024000686-500mg |
2-Hydroxy-6-methylnicotinaldehyde |
78440-89-8 | 97% | 500mg |
$970.20 | 2023-09-01 | |
| Alichem | A024000686-1g |
2-Hydroxy-6-methylnicotinaldehyde |
78440-89-8 | 97% | 1g |
$1780.80 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-100MG |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 100MG |
¥ 1,518.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-250MG |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 250MG |
¥ 2,428.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-500MG |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 500MG |
¥ 4,052.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-1G |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 1g |
¥ 6,072.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-5G |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 5g |
¥ 14,968.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3048-10G |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95% | 10g |
¥ 25,449.00 | 2023-04-13 | |
| Enamine | EN300-2975442-0.05g |
2-hydroxy-6-methylpyridine-3-carbaldehyde |
78440-89-8 | 95.0% | 0.05g |
$315.0 | 2025-03-19 |
2-hydroxy-6-methylpyridine-3-carbaldehyde Suppliers
2-hydroxy-6-methylpyridine-3-carbaldehyde Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-hydroxy-6-methylpyridine-3-carbaldehyde
Professional Introduction to 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS No. 78440-89-8)
2-hydroxy-6-methylpyridine-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 78440-89-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a pyridine core with hydroxyl and aldehyde functional groups, exhibits versatile reactivity that makes it a valuable intermediate in the development of various biologically active molecules.
The structural framework of 2-hydroxy-6-methylpyridine-3-carbaldehyde comprises a six-membered aromatic ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aldehyde functionality at the 3-position. This particular arrangement imparts unique electronic and steric properties, enabling its participation in diverse chemical transformations. The presence of both electron-donating (hydroxyl) and electron-withdrawing (aldehyde) groups within the same aromatic system allows for intricate modulation of reactivity, making it an attractive scaffold for medicinal chemists seeking to design novel pharmacophores.
In recent years, 2-hydroxy-6-methylpyridine-3-carbaldehyde has been extensively explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its utility spans across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The aldehyde group serves as a versatile handle for further functionalization via condensation reactions, allowing for the construction of complex heterocyclic structures. Additionally, the hydroxyl moiety provides opportunities for hydrogen bonding interactions, which are critical for drug-receptor binding affinity.
One of the most compelling applications of 2-hydroxy-6-methylpyridine-3-carbaldehyde lies in its role as a precursor to more complex molecules with demonstrated biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where the pyridine scaffold mimics natural substrates or allosteric sites on target enzymes. The methyl and hydroxyl substituents can be strategically modified to optimize binding interactions within biological macromolecules, enhancing potency and selectivity.
Recent advancements in synthetic methodologies have further underscored the importance of 2-hydroxy-6-methylpyridine-3-carbaldehyde. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled efficient incorporation of this scaffold into larger molecular architectures. These techniques have facilitated the development of novel drug candidates with improved pharmacokinetic profiles and reduced toxicity. Moreover, biocatalytic approaches have been explored to enhance the sustainability of its synthesis, aligning with growing demands for environmentally friendly chemical processes.
The aldehyde functionality in 2-hydroxy-6-methylpyridine-3-carbaldehyde also lends itself to applications in fragment-based drug discovery. Aldehydes are well-known for their ability to participate in Schiff base formation with various nucleophiles, including amines and thiols. This reactivity has been leveraged to generate libraries of diverse compounds for high-throughput screening (HTS), identifying hits with promising biological activity that can be further optimized through structure-based drug design.
In conclusion, 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS No. 78440-89-8) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity profile make it indispensable for constructing biologically active molecules across numerous therapeutic categories. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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